molecular formula C3H10O3 B7801816 Poly(ethylene glycol) dimethyl ether (NHD)

Poly(ethylene glycol) dimethyl ether (NHD)

Cat. No.: B7801816
M. Wt: 94.11 g/mol
InChI Key: NGPZWOOKVNRELB-UHFFFAOYSA-N
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Preparation Methods

Poly(ethylene glycol) dimethyl ether can be synthesized through a one-step process involving the reaction of ethylene glycol, sodium hydroxide, and an organic reaction medium. The reaction is carried out at temperatures ranging from 30 to 90°C, with halomethane or methyl-sulfate as the reactant . This method is advantageous due to its simplicity, safety, and energy efficiency .

Chemical Reactions Analysis

Poly(ethylene glycol) dimethyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include halomethanes, molecular oxygen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of poly(ethylene glycol) dimethyl ether involves its ability to act as a solvent and reagent in various chemical reactions. It facilitates the oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen . Additionally, its cross-linking properties make it valuable in click chemistry and the development of polymer electrolytes .

Comparison with Similar Compounds

Poly(ethylene glycol) dimethyl ether is unique due to its high chemical and thermal stability, low volatility, and low viscosity . Similar compounds include:

Poly(ethylene glycol) dimethyl ether stands out for its versatility and efficiency in various scientific and industrial applications.

Properties

IUPAC Name

ethane-1,2-diol;methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2.CH4O/c3-1-2-4;1-2/h3-4H,1-2H2;2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPZWOOKVNRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Poly(ethylene glycol) dimethyl ether (NHD)
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